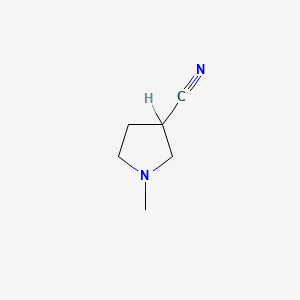

1-甲基吡咯烷-3-碳腈

描述

Synthesis Analysis

The synthesis of pyrrolidine derivatives is well-documented in the literature. For instance, the preparation of N-protected 4-fluoropyrrolidine-2-carbonyl fluorides involves double fluorination of N-protected hydroxyproline, which could be analogous to methods that might be used for synthesizing 1-methylpyrrolidine-3-carbonitrile derivatives . Additionally, the one-pot synthesis of spiropyrrolidinyl indenoquinoxaline derivatives via 1,3-dipolar cycloaddition indicates the versatility of pyrrolidine synthesis in creating complex molecules with multiple pharmacophoric cores .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be complex, as indicated by the X-ray diffraction analysis of various compounds . These analyses reveal the presence of hydrogen bonds and other intermolecular interactions that can influence the stability and reactivity of the compounds. The structure of 1-methylpyrrolidine-3-carbonitrile would likely exhibit similar interactions, affecting its chemical behavior.

Chemical Reactions Analysis

The reactivity of carbonitrile groups in the presence of different metal salts has been studied, showing the formation of solid complexes with various stereochemistries . This suggests that 1-methylpyrrolidine-3-carbonitrile could also participate in coordination chemistry, forming complexes with metal ions. Additionally, the synthesis of triazenes from 5-aminopyrazol-4-carbonitrile demonstrates the potential for carbonitrile groups to undergo coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine and carbonitrile derivatives are influenced by their molecular structure. Spectroscopic studies, including FT-IR, NMR, and UV-vis absorption, provide insights into the functional groups present and their interactions . The nonlinear optical properties and electronic structure of these compounds have also been explored, indicating potential applications in solar cells and biochemistry . These studies suggest that 1-methylpyrrolidine-3-carbonitrile would have distinct spectroscopic signatures and possibly useful optical properties.

科研应用

合成H3拮抗剂ABT-239

成功实现了一种高效的合成ABT-239的过程,这是一种有效的H3受体拮抗剂。在这个合成过程中的关键步骤涉及使用1-丁-3-炔基-2-(R)-甲基吡咯烷,突显了1-甲基吡咯烷衍生物在制药合成中的作用 (Ku et al., 2006)。

非线性光学性质研究

对4-甲基-3-硝基吡啶-1-碳腈(与1-甲基吡咯烷-3-碳腈在结构上相关的化合物)的研究表明,由于其电子结构和非线性光学性质,该化合物在太阳能电池和生物化学等领域具有潜在应用 (Ragavan et al., 2017)。

分子结构分析

对1-甲基吡咯烷-2,5-二酮的分子结构进行了研究,这与1-甲基吡咯烷-3-碳腈密切相关,揭示了羰基团之间的相互作用,并建立了其二羰基互变异构体结构 (Tenon等人,2000)。

合成和光谱分析

对吡啶衍生物(如2-氯-4-(甲氧甲基)-6-甲基-5-硝基吡啶-3-碳腈)进行了研究,涉及新颖的协议和X射线分析。这项研究有助于理解与1-甲基吡咯烷-3-碳腈相关的化合物的结构和光学性质 (Jukić等人,2010)。

亲核条件下的化学转化

探索了6-甲基色酮-3-碳腈与亲核试剂的反应性,导致多样的杂环系统形成。这项研究为了解碳腈化合物的反应性及其潜在应用提供了见解 (Ibrahim & El-Gohary, 2016)。

吡咯衍生物的阳极氟化

研究了与1-甲基吡咯烷-3-碳腈相关的化合物2-氰基-1-甲基吡咯的阳极氟化。这项研究有助于有机合成领域,特别是在改性吡咯衍生物方面 (Tajima et al., 2001)。

衍生物的杀幼和抗氧化活性

对二氢菲啰啉-3-碳腈衍生物的研究揭示了它们的杀幼和抗氧化潜力。这些发现强调了碳腈衍生物在公共卫生中的生物医学应用 (Bharathi et al., 2014)。

缓蚀和吸附性能

对包括吡唑-4-碳腈在内的杂环衍生物的研究表明它们在缓蚀方面的有效性,突显了碳腈化合物在材料科学中的应用 (Hameed et al., 2020)。

光诱导电子转移

对N-甲基吡咯烷到酮的光诱导电子转移和自由基加成到电子亏缺烯烃的研究有助于理解光化学反应机制 (Hoffmann & Görner, 2004)。

喹啉研究

通过3-(二甲氨基甲亚胺基)吡嗪-2-碳腈等化合物合成4-氨基喹啉的研究,揭示了药物化学中新颖的合成途径 (Albert & Ota, 1971)。

盐酸溶液中的缓蚀性能

吡喃吡唑衍生物,包括吡唑-5-碳腈,已被研究其在腐蚀抑制性能方面的表现,展示了碳腈化合物在工业环境中的实际应用(Yadav et al., 2016)。

吡唑的阳极氰化

1-甲基吡唑的电氧化产生各种碳腈,展示了电化学方法在有机合成中的多功能性(Yoshida et al., 1995)。

在双极亲核试剂存在下的热解

1-邻苯二甲酰亚胺基氮杂环丙烷-2-碳腈的热解,在双极亲核试剂存在下,导致1-邻苯二甲酰吡咯烷衍生物,为反应机制和立体化学提供了宝贵的见解(Kuznetsov et al., 2008)。

Safety And Hazards

性质

IUPAC Name |

1-methylpyrrolidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-8-3-2-6(4-7)5-8/h6H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXYSYYCPALRMRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70446294 | |

| Record name | 1-methylpyrrolidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methylpyrrolidine-3-carbonitrile | |

CAS RN |

10603-50-6 | |

| Record name | 1-Methyl-3-pyrrolidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10603-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-methylpyrrolidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-ethyl-](/img/structure/B1310486.png)